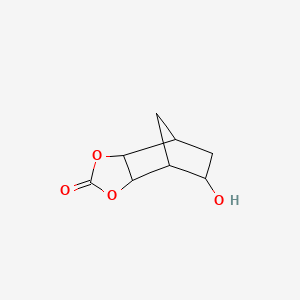![molecular formula C27H24N2 B12634041 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile CAS No. 920302-50-7](/img/structure/B12634041.png)
9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties and have been extensively studied for their applications in various fields, including optoelectronics, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the fusion of carbazole with benzonitrile derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For instance, the use of palladium-catalyzed coupling reactions can be employed to introduce the butylphenyl group into the carbazole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be utilized to scale up the production process. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the carbazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-2,3-dione, while reduction can produce 9-(4-butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole .
Aplicaciones Científicas De Investigación
9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile has several scientific research applications:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Pharmaceuticals: Investigated for its potential anticancer properties and ability to interact with DNA.
Materials Science: Employed in the synthesis of conducting polymers and materials with high charge carrier mobility.
Mecanismo De Acción
The mechanism of action of 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerases and telomerases, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile
- 8-(3-(9H-carbazol-9-yl)phenyl)dibenzo[b,d]furan-2-carbonitrile
- 8-(3-(9H-carbazol-9-yl)phenyl)dibenzo[b,d]thiophene-2-carbonitrile
Uniqueness
Compared to similar compounds, 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile exhibits unique properties such as higher photoluminescence quantum yields and better stability under various conditions. These characteristics make it a valuable compound for applications in optoelectronics and pharmaceuticals .
Propiedades
Número CAS |
920302-50-7 |
|---|---|
Fórmula molecular |
C27H24N2 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
9-(4-butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile |
InChI |
InChI=1S/C27H24N2/c1-2-3-4-18-5-8-20(9-6-18)21-10-13-24-25-14-11-22-15-19(17-28)7-12-23(22)27(25)29-26(24)16-21/h5-10,12-13,15-16,29H,2-4,11,14H2,1H3 |
Clave InChI |
LIUBOYXAXDRYFH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C5=C(CC4)C=C(C=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12633969.png)

![Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate](/img/structure/B12633979.png)


![2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12633986.png)

![3-(3-bromophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634013.png)
![(2R)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634023.png)
![2-(Azidomethyl)-4-[(4-fluorophenyl)methyl]morpholine](/img/structure/B12634027.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12634033.png)
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634038.png)
